

How to confirm Windorphen is engaging its target in live cells.

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Compound of Interest		
Compound Name:	Windorphen	
Cat. No.:	B1300807	Get Quote

Technical Support Center: Windorphen Target Engagement

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the engagement of **Windorphen** with its cellular target, p300, in live cells.

Frequently Asked Questions (FAQs)

Q1: What is Windorphen and what is its mechanism of action?

Windorphen is a small molecule inhibitor of the canonical Wnt signaling pathway.[1] Its primary mechanism of action is to selectively disrupt the protein-protein interaction between the transcriptional co-activator p300 and β -catenin.[1][2] It achieves this by directly binding to p300, which prevents the formation of a functional transcriptional complex required for the expression of Wnt target genes. Notably, **Windorphen** does not inhibit the interaction between β -catenin and the highly homologous co-activator CBP (CREB-binding protein).[2]

Q2: How does **Windorphen**'s activity impact the Wnt signaling pathway?

In the canonical Wnt signaling pathway, the stabilization and nuclear accumulation of β -catenin are key events.[3] Once in the nucleus, β -catenin partners with TCF/LEF transcription factors and recruits co-activators like p300 and CBP to initiate the transcription of genes involved in



cell proliferation, differentiation, and survival.[4][5][6] By preventing the interaction between p300 and β-catenin, **Windorphen** effectively blocks this transcriptional activation step, leading to the downregulation of Wnt target gene expression.[1]

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of Windorphen.

Troubleshooting Guides: Confirming Windorphen's Target Engagement

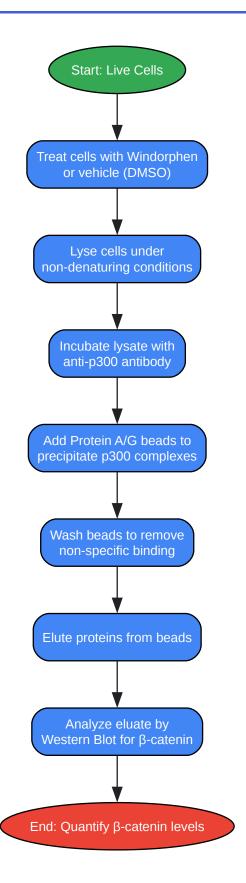
This section provides detailed protocols and troubleshooting for key experiments to confirm that **Windorphen** is engaging its target, p300, and disrupting the p300-β-catenin interaction in live cells.

Method 1: Co-Immunoprecipitation (Co-IP) to Assess p300-β-catenin Interaction

Objective: To demonstrate that **Windorphen** treatment reduces the amount of β -catenin that co-precipitates with p300, indicating a disruption of their interaction.

Experimental Workflow:





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Caption: Workflow for Co-Immunoprecipitation to detect p300-β-catenin interaction.



Detailed Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., SW480 or other cell lines with active Wnt signaling) and grow to 80-90% confluency.
 - Treat cells with the desired concentration of Windorphen or vehicle (DMSO) for the determined time (e.g., 4-6 hours).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (lysate).
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
 - Centrifuge and collect the supernatant.
 - Incubate the pre-cleared lysate with an anti-p300 antibody overnight at 4°C with gentle rotation.
 - Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with lysis buffer.



- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Resolve the eluted proteins by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
 - Probe the membrane with an anti-β-catenin antibody.
 - Also, probe for p300 to confirm successful immunoprecipitation.
 - Use an appropriate secondary antibody and detect the signal.

Data Presentation:

Treatment	Input β-catenin	IP: p300	Co-IP: β-catenin
Vehicle (DMSO)	Normalized to 1.0	Normalized to 1.0	Normalized to 1.0
Windorphen (10 μM)	~1.0	~1.0	< 1.0
Windorphen (25 μM)	~1.0	~1.0	<< 1.0

Troubleshooting:



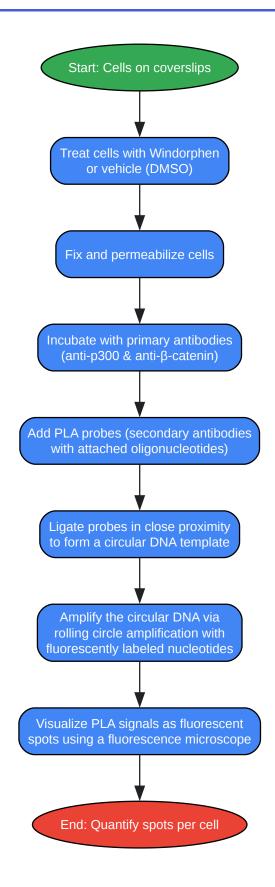
Issue	Possible Cause	Solution
No β-catenin signal in Co-IP	Lysis buffer is too stringent, disrupting the interaction.	Use a milder lysis buffer (e.g., with a non-ionic detergent like NP-40).[6][7]
Low expression of p300 or β-catenin.	Confirm protein expression in the input lysate via Western Blot.[7]	
Inefficient antibody for IP.	Use an antibody validated for immunoprecipitation.	
High background	Non-specific binding to beads or antibody.	Pre-clear the lysate with beads before adding the primary antibody. Increase the number of washes.[7][8]
Antibody concentration is too high.	Titrate the antibody to determine the optimal concentration.[9]	

Method 2: Proximity Ligation Assay (PLA) for in situ Visualization

Objective: To visualize and quantify the p300- β -catenin interaction within intact cells and demonstrate its reduction upon **Windorphen** treatment.

Experimental Workflow:





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Caption: Workflow for Proximity Ligation Assay to visualize p300-β-catenin interaction.



Detailed Protocol:

- Cell Culture and Treatment:
 - Grow cells on coverslips to sub-confluent density.
 - Treat with Windorphen or vehicle as described for Co-IP.
- Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix cells with 4% paraformaldehyde for 15 minutes.
 - Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- PLA Protocol:
 - Follow the manufacturer's protocol for the PLA kit (e.g., Duolink®).
 - Briefly, block the samples.
 - Incubate with primary antibodies against p300 and β -catenin from different species (e.g., rabbit anti-p300 and mouse anti- β -catenin).
 - Incubate with PLA probes (anti-rabbit and anti-mouse secondary antibodies with attached oligonucleotides).
 - Ligate the oligonucleotides if the probes are in close proximity (<40 nm).
 - Amplify the ligated circle using a polymerase and fluorescently labeled nucleotides.
- Imaging and Analysis:
 - Mount the coverslips on slides with a mounting medium containing DAPI.
 - Image the cells using a fluorescence microscope.
 - Quantify the number of PLA signals (fluorescent spots) per cell nucleus.



Data Presentation:

Treatment	Average PLA signals per nucleus (± SEM)
Vehicle (DMSO)	50 ± 5
Windorphen (10 μM)	25 ± 4
Windorphen (25 μM)	10 ± 2

Troubleshooting:

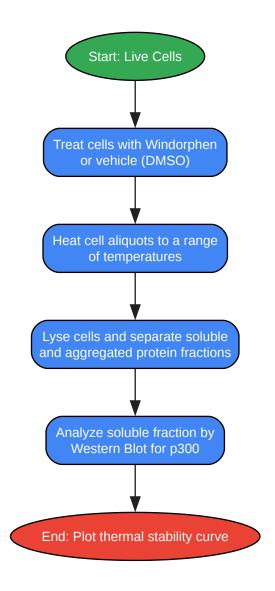
Issue	Possible Cause	Solution
No PLA signal	Primary antibodies are not suitable for PLA.	Use antibodies that are validated for immunofluorescence.[10]
Low protein expression.	Confirm protein expression levels.	
Sample dried out during the assay.	Use a hydrophobic pen to create a barrier around the sample.[10]	
High background/non-specific signal	High concentration of primary antibodies.	Titrate the primary antibodies to find the optimal dilution.[10] [11]
Insufficient blocking.	Increase the blocking time.[11]	

Method 3: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

Objective: To demonstrate that **Windorphen** binds directly to p300 in live cells, leading to a change in its thermal stability.

Experimental Workflow:





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